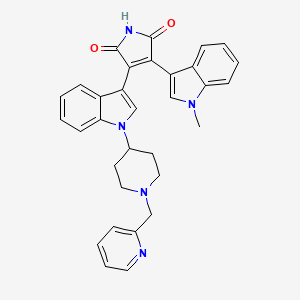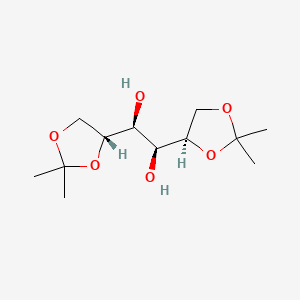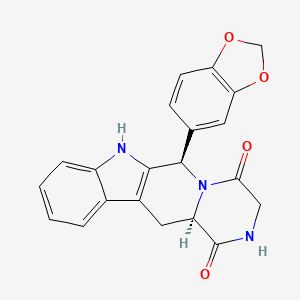
S-(2-boronoethyl)-L-cysteine
Übersicht
Beschreibung
Boron neutron capture therapy (BNCT) is a promising cancer treatment modality that combines targeted boron agents and neutron irradiation to selectively destroy tumor cells . The treatment begins with an injection of boron-containing drugs, which have a strong affinity for cancer cells and quickly gather within the tumor cells .
Chemical Reactions Analysis
In BNCT, the boron-containing compound undergoes a nuclear reaction when it captures low-energy thermal neutrons, yielding high-linear energy transfer (LET) α particles and recoiling 7 Li nuclei .Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT) for Cancer Treatment
S-(2-boronoethyl)-L-cysteine: is primarily used in Boron Neutron Capture Therapy (BNCT) , a targeted radiotherapy for cancer. BNCT relies on the accumulation of boron-containing compounds in tumor cells and subsequent irradiation with low-energy thermal neutrons. The neutron capture by boron atoms leads to a nuclear reaction that is lethal to the cancer cells while sparing the surrounding healthy tissue .
Enhancing Efficacy of BNCT
Research is focused on developing high-load boron carriers like S-(2-boronoethyl)-L-cysteine to improve the efficacy of BNCT. The goal is to expand the spectrum of cancer indications treatable with this therapy .
Inducing Pyroptotic Cell Death
Studies have shown that compounds like S-(2-boronoethyl)-L-cysteine can induce significant growth inhibition and membrane damage in cancer cell lines, leading to pyroptotic cell death. This form of cell death evokes antitumor immune responses, which can be beneficial in cancer therapy .
Wirkmechanismus
Target of Action
S-(2-boronoethyl)-L-cysteine is primarily used in Boron Neutron Capture Therapy (BNCT) . The primary targets of this compound are cancer cells, where it preferentially accumulates . This selective targeting is achieved through the use of peptide transporter 1 (PepT1), an oligopeptide transporter whose expression is increased in tumor cells .
Mode of Action
Once the compound enters the tumor cells, it interacts with its targets through a nuclear reaction. When irradiated by low-energy thermal neutrons, the boron-10 (^10B) isotope in the compound becomes unstable and decays, releasing high-energy alpha particles (^4He) and recoil lithium particles (^7Li) . This fission reaction releases a large amount of energy in a narrow region, causing intracellular double-strand DNA breaks leading to apoptosis .
Biochemical Pathways
The biochemical pathway involved in the action of S-(2-boronoethyl)-L-cysteine is the boron neutron capture reaction . This reaction is triggered when the boron atoms in the compound capture thermal neutrons, leading to the release of alpha particles and recoil lithium particles . The energy released from this reaction causes DNA damage in the cancer cells, leading to their death .
Pharmacokinetics
It is known that the compound is administered to patients through infusion . The compound then selectively accumulates in cancer cells, enhancing its bioavailability at the target site .
Result of Action
The result of the action of S-(2-boronoethyl)-L-cysteine is the selective killing of cancer cells . The high-energy particles released during the boron neutron capture reaction cause DNA damage in the cancer cells, leading to apoptosis . This selective action minimizes damage to surrounding healthy tissues .
Action Environment
The action of S-(2-boronoethyl)-L-cysteine is influenced by the local immune environment . For instance, the infiltration of macrophages and the up-regulation of alternatively activated macrophage markers are dependent on interleukin-4 (IL-4) or interleukin-13 (IL-13) activation . These factors can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BNO4S/c7-4(5(8)9)3-12-2-1-6(10)11/h4,10-11H,1-3,7H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHLDXXJHAZTN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCSCC(C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCSC[C@@H](C(=O)O)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432180 | |
| Record name | S-(2-boronoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-boronoethyl)-L-cysteine | |
CAS RN |
63107-40-4 | |
| Record name | S-(2-boronoethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does S-(2-boronoethyl)-L-cysteine (BEC) interact with arginase?
A1: BEC acts as a transition-state analog inhibitor of arginase. [, ] Its boronic acid moiety forms a tetrahedral boronate anion by nucleophilic attack from the metal-bridging hydroxide ion within the arginase active site. This boronate then bridges the binuclear manganese cluster of arginase, mimicking the transition state of L-arginine hydrolysis, thus inhibiting the enzyme. []
Q2: What are the downstream effects of arginase inhibition by BEC?
A2: Inhibiting arginase with BEC increases the availability of L-arginine for NOS. [, ] This leads to enhanced NO production, impacting various physiological processes like vasodilation, [, , , ] cell proliferation, [, ] and immune response. [, ]
Q3: Does BEC affect both arginase isoforms (arginase I and arginase II) equally?
A3: While BEC inhibits both arginase I and arginase II, research suggests a more pronounced role of arginase II in specific pathologies like diabetic nephropathy. [, ] Studies using arginase II-deficient mice or selective inhibition strategies highlight the significance of targeting arginase II for therapeutic benefits. [, ]
Q4: What is the molecular formula and weight of BEC?
A4: The molecular formula of BEC is C5H12BN2O4S, and its molecular weight is 206.03 g/mol.
Q5: Is there information available about the material compatibility and stability of BEC under various conditions?
A5: The provided research papers primarily focus on the biological activity and therapeutic potential of BEC. Information regarding its material compatibility and stability under various conditions is limited in these studies.
Q6: Does BEC possess any catalytic properties itself?
A6: BEC primarily functions as an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its primary mode of action involves binding to arginase and preventing its catalytic activity.
Q7: Have computational studies been conducted on BEC and its interactions with arginase?
A7: Yes, computational chemistry, including molecular modeling and docking studies, has been employed to investigate the binding mode of BEC to the arginase active site. [, , ] These studies provide insights into the structural basis of its high affinity and selectivity for arginase.
Q8: How do modifications to the structure of BEC affect its activity and selectivity?
A8: Research indicates that the distance between the boronic acid group and the α-amino acid function in BEC analogs is crucial for arginase inhibition. [] Additionally, the position of the sulfur atom in the side chain influences its interaction with the arginase active site. [] Modifications altering these structural features can significantly impact BEC's inhibitory potency and selectivity.
Q9: What is known about the stability of BEC and strategies to enhance its formulation?
A9: The provided research papers primarily focus on BEC's in vitro and in vivo biological effects. Detailed investigations on its stability under various conditions and specific formulation approaches to improve its stability, solubility, or bioavailability are not extensively covered.
Q10: What are the SHE regulations surrounding the use of BEC?
A10: The provided research focuses on the scientific understanding of BEC. Information on specific SHE regulations and compliance requirements falls outside the scope of these studies. Always consult relevant safety data sheets and regulatory guidelines when handling and using any chemical substance.
Q11: What is the pharmacokinetic profile of BEC?
A11: Details on the absorption, distribution, metabolism, and excretion (ADME) of BEC are not extensively discussed within the provided research papers.
Q12: Has BEC demonstrated efficacy in preclinical models of disease?
A12: Yes, BEC has shown promising results in various preclinical disease models. For instance, it attenuated neointima formation in rat carotid artery injury models, [, ] reduced pulmonary artery hypertension in rats, [] and improved endothelial dysfunction in diabetic rat models. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



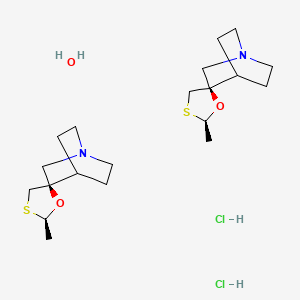
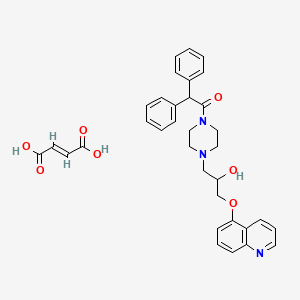
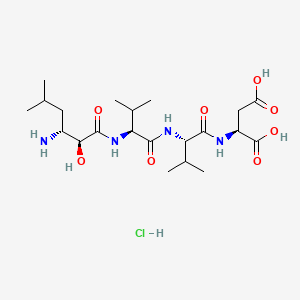
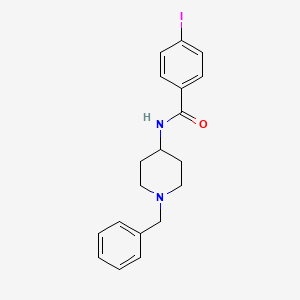
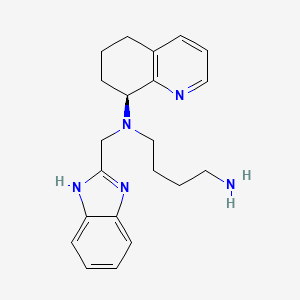


![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)

